Euonymine

Description

Properties

IUPAC Name |

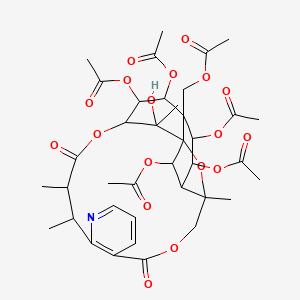

(18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGAFDJVQAMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Euonymine: A Technical Guide to its Discovery and Isolation from Maytenus chiapensis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and preliminary characterization of euonymine (B13332915), a sesquiterpene pyridine (B92270) alkaloid, from the leaves of Maytenus chiapensis. The document details the experimental protocols for extraction and purification and presents available data in a structured format. Furthermore, it explores the potential biological activities of euonymine, offering insights into its mechanism of action.

Discovery and Chemical Profile

Euonymine is a known sesquiterpene pyridine alkaloid that has been identified as a constituent of the leaves of Maytenus chiapensis, a plant species belonging to the Celastraceae family. Its chemical structure, C38H47NO18, reveals a complex polyester (B1180765) sesquiterpenoid based on a dihydro-β-agarofuran skeleton.

Experimental Protocols: Isolation of Euonymine

The isolation of euonymine from Maytenus chiapensis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on methodologies described for the isolation of sesquiterpene pyridine alkaloids from this plant source.

Plant Material and Extraction

Dried and powdered leaves of Maytenus chiapensis are subjected to extraction with a suitable organic solvent. Dichloromethane (B109758) (CH2Cl2) has been reported as an effective solvent for this purpose. The extraction is typically performed at room temperature over an extended period to ensure exhaustive recovery of the target compounds.

Chromatographic Purification

The crude dichloromethane extract is then subjected to repeated chromatographic techniques to isolate euonymine.

-

Silica (B1680970) Gel Chromatography: The extract is first fractionated using column chromatography with silica gel as the stationary phase. A gradient elution system with increasing polarity, for example, mixtures of hexane (B92381) and ethyl acetate, is employed to separate the components based on their polarity.

-

Sephadex LH-20 Chromatography: Fractions enriched with euonymine from the silica gel column are further purified using size-exclusion chromatography on Sephadex LH-20. This step helps to remove impurities of similar polarity but different molecular sizes.

The final purification is monitored by thin-layer chromatography (TLC) to ensure the isolation of pure euonymine.

Quantitative Data

While a precise yield of euonymine from a specific quantity of Maytenus chiapensis leaves is not explicitly detailed in the readily available literature, the following table summarizes the key chemical properties of the isolated compound.

| Property | Value |

| Molecular Formula | C38H47NO18 |

| Molecular Weight | 805.78 g/mol |

| Class | Sesquiterpene Pyridine Alkaloid |

| Source | Leaves of Maytenus chiapensis |

| Isolation Technique | Repeated Chromatography (Silica Gel, Sephadex LH-20) |

Structural Elucidation

The definitive identification of the isolated compound as euonymine is achieved through comprehensive spectroscopic analysis.

| Spectroscopic Method | Key Observations |

| 1D NMR (¹H and ¹³C) | Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the assignment of the core sesquiterpenoid structure and the pyridine alkaloid moiety. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the overall structure and the relative stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and provides fragmentation patterns that further support the proposed structure. |

Biological Activity and Potential Signaling Pathways

Euonymine has been reported to exhibit promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While the precise signaling pathways for euonymine are still under investigation, literature on related compounds and general mechanisms provides a hypothetical framework.

Anti-HIV Activity

The anti-HIV activity of some natural products has been linked to the inhibition of Tat-mediated transcription of the HIV-1 genome. The HIV Tat protein is crucial for viral replication, and its inhibition represents a key therapeutic target.

Euonymine: A Technical Guide to its Natural Sources and Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Found primarily in plant species of the Celastraceae family, particularly within the genus Euonymus, this molecule has garnered interest for its intricate structure and potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of euonymine, details on its isolation and purification, and a review of its proposed biosynthetic pathway. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes involved.

Natural Sources of Euonymine

Euonymine is a characteristic secondary metabolite of the plant family Celastraceae. The primary natural source that has been extensively studied for its euonymine content is Euonymus sieboldianus, a flowering plant native to East Asia. While many species within the Euonymus genus produce a variety of dihydro-β-agarofuran sesquiterpenoids, E. sieboldianus is a notable source of euonymine itself. These compounds are also found in other genera of the Celastraceae family, such as Tripterygium.

While qualitative identification of euonymine in various Euonymus species is documented, comprehensive quantitative data on its abundance across different species and plant parts remain limited in publicly available literature. The concentration of these specialized metabolites can vary significantly based on genetic factors, geographical location, and environmental conditions.

Quantitative Data on Related Sesquiterpenoid Alkaloids

Although specific quantitative data for euonymine is scarce, studies on related sesquiterpene lactones in other plant families, such as the Asteraceae, provide a framework for the types of analyses that are conducted. These studies often utilize techniques like High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for quantification. For instance, the total sesquiterpene lactone content in Arnica montana has been determined, with specific concentrations of individual compounds reported. Such methodologies could be readily adapted for the precise quantification of euonymine in Euonymus extracts.

Table 1: Example of Quantitative Analysis of Sesquiterpene Lactones in Arnica montana (as a proxy for methodology)

| Compound Class | Analytical Method | Concentration Range (% of crude lactone fraction) | Reference |

| Helenalin esters | ¹H-NMR | Not specified | [1] |

| 11α,13-dihydrohelenalin esters | ¹H-NMR | Not specified | [1] |

| Total Sesquiterpene Lactones | Spectrophotometry | 6.23% - 7.33% in crude extracts | [2] |

Note: This table is illustrative of the methodologies used for quantifying similar compounds and does not represent data for euonymine.

Experimental Protocols

The isolation and purification of euonymine and related sesquiterpenoid alkaloids from their natural sources involve multi-step extraction and chromatographic procedures. The following is a generalized protocol based on methodologies reported for the isolation of these compounds from Euonymus sieboldianus fruits.[3]

Plant Material and Extraction

-

Plant Material: Immature fruits of Euonymus sieboldianus are collected, air-dried, and ground into a fine powder.

-

Initial Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.

Solvent Partitioning

-

The crude MeOH extract is suspended in 90% aqueous MeOH and partitioned against n-hexane to remove nonpolar constituents like fats and waxes.

-

The 90% MeOH fraction is concentrated, resuspended in water, and then sequentially partitioned with diethyl ether (Et₂O) to extract compounds of medium polarity, including euonymine.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The Et₂O-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing euonymine and its analogues are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a gradient of acetonitrile (B52724) and water.

-

Final Purification: Repeated chromatographic steps may be necessary to obtain pure euonymine. The final purity is typically assessed by analytical HPLC and spectroscopic methods (NMR, MS).

Biosynthetic Pathway of Euonymine

The biosynthesis of euonymine, a complex sesquiterpenoid, begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis can be conceptually divided into two major stages: the formation of the core dihydro-β-agarofuran skeleton and the subsequent tailoring reactions.

Formation of the Dihydro-β-agarofuran Core

The formation of the tricyclic dihydro-β-agarofuran core is catalyzed by a dedicated terpene synthase. While the specific enzyme from Euonymus has not been characterized, the general mechanism is proposed to proceed as follows:

-

Ionization of FPP: The biosynthesis is initiated by the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl cation.

-

Cyclization Cascade: The farnesyl cation undergoes a series of cyclization reactions. A proposed intermediate in the formation of related eudesmane-type sesquiterpenes is hedycaryol.[4] Subsequent protonation and cyclization steps lead to the formation of the characteristic trans-decalin and tetrahydrofuran (B95107) ring system of the dihydro-β-agarofuran skeleton.

Tailoring of the Dihydro-β-agarofuran Core

Following the formation of the core structure, a series of post-cyclization modifications, or tailoring reactions, occur to produce the final euonymine molecule. These reactions are catalyzed by a suite of enzymes, likely including:

-

Cytochrome P450 Monooxygenases (P450s): Responsible for the numerous hydroxylations at various positions on the sesquiterpenoid core.

-

Acyltransferases: Catalyze the addition of acetyl groups to the hydroxyl moieties.

-

Enzymes for Evoninic Acid Biosynthesis and Ligation: A separate pathway is responsible for the synthesis of evoninic acid (a substituted pyridine (B92270) dicarboxylic acid). This unique moiety is then attached to the dihydro-β-agarofuran core via ester linkages to form the characteristic macrocyclic structure of euonymine. The biosynthesis of the pyridine ring of evoninic acid is proposed to involve intermediates from primary metabolism.

The following diagram illustrates the proposed biosynthetic pathway leading to the dihydro-β-agarofuran core, the precursor to euonymine.

References

- 1. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpene Polyesters from the Fruits of Euonymus sieboldianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]

Euonymine and HIV Replication: Unraveling a Potential Antiviral Mechanism

Preliminary evidence suggests that euonymine (B13332915), a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus, exhibits inhibitory activity against the Human Immunodeficiency Virus (HIV). However, a detailed understanding of its specific mechanism of action remains largely uncharted within the scientific literature. While the potential for euonymine as an anti-HIV agent is noted, comprehensive studies elucidating its molecular targets, quantitative efficacy, and the precise stages of the HIV replication cycle it disrupts are not publicly available at this time.

Euonymine belongs to the dihydro-β-agarofuran sesquiterpenoid class of natural products, a group known for a wide range of biological activities, including insecticidal, antitumor, and multidrug resistance reversal effects.[1][2] The anti-HIV potential of this class of compounds has been acknowledged, yet specific investigations into euonymine's role are sparse.[1][2]

The HIV Replication Cycle: Potential Targets for Inhibition

The replication of HIV is a multi-step process that offers several potential targets for antiviral drugs. These stages include:

-

Entry: The virus binds to receptors on the surface of a host T-cell and fuses with the cell membrane to release its genetic material.

-

Reverse Transcription: The viral enzyme reverse transcriptase converts the viral RNA into DNA.

-

Integration: The newly synthesized viral DNA is integrated into the host cell's genome by the enzyme integrase.

-

Transcription and Translation: The integrated viral DNA is used by the host cell's machinery to produce viral proteins.

-

Assembly and Budding: New viral particles are assembled and bud off from the host cell.

-

Maturation: The viral enzyme protease cleaves long viral protein chains into smaller, functional proteins, resulting in a mature, infectious virus.

Current State of Knowledge on Euonymine's Anti-HIV Activity

Despite the acknowledgment of its anti-HIV properties, detailed mechanistic studies on euonymine are conspicuously absent from the available scientific literature. Consequently, the following critical information, necessary for a comprehensive technical guide, is not available:

-

Quantitative Data: There is no published data on the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) of euonymine against any strain of HIV. This quantitative information is essential to assess the potency of a potential antiviral compound.

-

Specific Molecular Target: It is currently unknown which specific viral or host protein euonymine interacts with to exert its anti-HIV effect. Studies to determine if it inhibits key HIV enzymes such as reverse transcriptase, protease, or integrase have not been reported.

-

Stage of Inhibition: The precise stage of the HIV life cycle that is inhibited by euonymine has not been elucidated.

Experimental Protocols

Due to the lack of detailed published research, specific experimental protocols for investigating the anti-HIV activity of euonymine cannot be provided. However, standard assays used to characterize anti-HIV compounds would include:

-

In Vitro Anti-HIV Assays: These assays would involve infecting susceptible human cell lines (e.g., MT-4, CEM-SS) or primary human peripheral blood mononuclear cells (PBMCs) with HIV in the presence of varying concentrations of euonymine. The inhibition of viral replication would typically be measured by quantifying the amount of a viral protein (like p24 antigen) or the activity of reverse transcriptase in the cell culture supernatant.

-

Enzyme Inhibition Assays: To determine the specific molecular target, researchers would perform in vitro assays using purified HIV reverse transcriptase, protease, and integrase to see if euonymine directly inhibits their enzymatic activity.

-

Time-of-Addition Experiments: These experiments would help to pinpoint the stage of the HIV life cycle that is affected by adding euonymine at different time points during the infection process in cell culture.

Signaling Pathways and Logical Relationships

Without a known mechanism of action, it is not possible to create diagrams of signaling pathways or logical relationships for euonymine's anti-HIV activity. Such diagrams would require information on the specific cellular or viral pathways that are modulated by the compound.

Future Directions

The preliminary indication of euonymine's anti-HIV activity warrants further investigation. Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of euonymine against a panel of HIV-1 and HIV-2 strains to determine its EC50 and IC50 values.

-

Mechanism of Action Studies: Performing detailed biochemical and cellular assays to identify the specific molecular target and the stage of the HIV replication cycle inhibited by euonymine.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of euonymine to understand the chemical features essential for its antiviral activity and to potentially develop more potent and less toxic derivatives.

References

Unlocking Cellular Defenses: A Technical Guide to the Biological Activity of Euonymine as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally and functionally diverse chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy.

Euonymine (B13332915), a complex sesquiterpenoid alkaloid, has been identified as a compound with potential P-glycoprotein inhibitory effects[1]. This technical guide provides an in-depth overview of the methodologies used to characterize the biological activity of euonymine as a P-gp inhibitor, presenting hypothetical quantitative data and detailed experimental protocols to guide researchers in this field.

Quantitative Data on P-glycoprotein Inhibition

The inhibitory activity of a compound against P-gp is typically quantified using various in vitro assays. The following tables present a hypothetical summary of the quantitative data for euonymine, illustrating the key parameters used to evaluate its potency as a P-gp inhibitor.

Table 1: IC50 Values of Euonymine in P-gp Inhibition Assays

| Assay Type | Cell Line | P-gp Substrate | IC50 (µM) | Positive Control (IC50, µM) |

| Rhodamine 123 Accumulation | MCF-7/ADR | Rhodamine 123 | 2.5 | Verapamil (5.0) |

| Calcein-AM Efflux | KB-V1 | Calcein-AM | 1.8 | Cyclosporin (B1163) A (2.0) |

| Bidirectional Transport | Caco-2 | Digoxin | 3.2 | Verapamil (6.5) |

Table 2: Effect of Euonymine on P-gp ATPase Activity

| Compound | Concentration (µM) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |

| Euonymine | 1 | 110 | 85 |

| 10 | 150 | 50 | |

| 100 | 180 | 20 | |

| Verapamil (Control) | 100 | 350 | 100 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of P-gp inhibition. The following sections describe the methodologies for the key assays mentioned above.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

a. Cell Culture:

-

P-gp-overexpressing cells (e.g., MCF-7/ADR, KB-V1) and their parental sensitive cell lines (e.g., MCF-7, KB-3-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

b. Assay Procedure:

-

The culture medium is removed, and the cells are washed with pre-warmed phosphate-buffered saline (PBS).

-

Cells are pre-incubated with various concentrations of euonymine or a positive control (e.g., verapamil) in a serum-free medium for 1 hour at 37°C.

-

Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 90 minutes at 37°C.

-

The incubation medium is removed, and the cells are washed twice with ice-cold PBS to stop the efflux.

-

Cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

The intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

c. Data Analysis:

-

The fluorescence intensity is normalized to the protein concentration in each well.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the euonymine concentration and fitting the data to a sigmoidal dose-response curve.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein (B42510). Active P-gp will efflux Calcein-AM before it can be hydrolyzed.

a. Cell Culture:

-

Similar to the rhodamine 123 accumulation assay, P-gp-overexpressing and parental cells are cultured and seeded in 96-well plates.

b. Assay Procedure:

-

Cells are washed with PBS.

-

Cells are incubated with various concentrations of euonymine or a positive control (e.g., cyclosporin A) for 30 minutes at 37°C.

-

Calcein-AM is added to a final concentration of 0.25 µM and incubated for another 30 minutes at 37°C.

-

The plate is washed with ice-cold PBS.

-

The intracellular fluorescence of calcein is measured using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.

c. Data Analysis:

-

The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.

-

The IC50 value is determined by plotting the percentage of fluorescence increase against the inhibitor concentration.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp. P-gp substrates and inhibitors can either stimulate or inhibit this activity.

a. Membrane Vesicle Preparation:

-

Membrane vesicles containing high concentrations of human P-gp are prepared from P-gp-overexpressing cell lines (e.g., Sf9 cells infected with a baculovirus carrying the MDR1 gene).

b. Assay Procedure:

-

P-gp-containing membrane vesicles are incubated with various concentrations of euonymine in an assay buffer at 37°C.

-

The reaction is initiated by the addition of Mg-ATP.

-

The reaction is allowed to proceed for a set time (e.g., 20 minutes) and then stopped by the addition of sodium dodecyl sulfate (B86663) (SDS).

-

The amount of inorganic phosphate (B84403) (Pi) released is quantified using a colorimetric method (e.g., using a malachite green-based reagent).

-

The absorbance is measured at a specific wavelength (e.g., 620 nm).

c. Data Analysis:

-

The ATPase activity is calculated as the amount of Pi released per milligram of protein per minute.

-

The effect of euonymine is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known P-gp substrate like verapamil.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways and Mechanisms of P-gp Inhibition

The following diagram illustrates the general mechanisms by which a compound can inhibit P-glycoprotein function.

Caption: Mechanisms of P-glycoprotein inhibition.

Experimental Workflow: Rhodamine 123 Accumulation Assay

The following diagram outlines the workflow for the rhodamine 123 accumulation assay.

Caption: Rhodamine 123 accumulation assay workflow.

Experimental Workflow: P-gp ATPase Activity Assay

This diagram illustrates the steps involved in the P-gp ATPase activity assay.

Caption: P-gp ATPase activity assay workflow.

Conclusion

The identification and characterization of novel P-glycoprotein inhibitors are of paramount importance in overcoming multidrug resistance in cancer therapy and improving the pharmacokinetic profiles of various drugs. While the P-gp inhibitory activity of euonymine is an area of emerging interest, further detailed studies are required to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate euonymine and other potential P-gp inhibitors, paving the way for the development of more effective therapeutic strategies.

References

Euonymine: A Technical Guide to Its Role in Traditional Medicine and Ethnobotany

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the class of cardiac glycosides, naturally occurring in various species of the Euonymus genus, commonly known as spindle trees. Historically, crude extracts of these plants have been utilized in traditional medicine across different cultures. This technical guide provides an in-depth overview of euonymine, focusing on its ethnobotanical context, known pharmacological activities, and the experimental methodologies required for its study. While traditional uses are associated with the plant source as a whole, modern research has begun to elucidate the specific bioactivities of isolated constituents like euonymine.

Ethnobotany and Traditional Medicine

The use of Euonymus species in traditional medicine is documented in various regions, including Asia and Europe.[1][2][3] While historical records do not specifically name "euonymine," the described therapeutic applications of the plant extracts suggest a recognition of their potent biological effects, which can be partly attributed to their alkaloid content.

Euonymus alatus, for instance, has a long history of use in traditional Chinese medicine for conditions such as blood stasis, dysmenorrhea, and rheumatoid arthritis.[2][4] In other traditions, various Euonymus species have been used to treat a range of ailments including cancer, hyperglycemia, and inflammatory conditions. Some species have also been traditionally used for their cardiotonic properties, which aligns with the classification of euonymine as a cardiac glycoside. It is important to note that these ethnobotanical applications refer to the use of whole plant parts, such as the bark or leaves, which contain a complex mixture of compounds.

Pharmacological Activities

Modern pharmacological studies have identified specific biological activities of euonymine, moving beyond the traditional uses of its plant source. The primary activities of interest for drug development professionals are its anti-HIV and P-glycoprotein inhibitory effects.

Anti-HIV Activity

Euonymine has been reported to exhibit inhibitory effects against the Human Immunodeficiency Virus (HIV). This activity suggests potential for its development as an antiviral agent. The evaluation of this activity typically involves in vitro assays that measure the inhibition of viral replication in susceptible cell lines.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Euonymine has been shown to inhibit P-gp, which could make it a valuable candidate for use in combination with chemotherapy to overcome MDR.

Mechanism of Action and Signaling Pathways

As a cardiac glycoside, the primary mechanism of action of euonymine is believed to be the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump leads to a cascade of downstream signaling events.

Upon binding to the Na+/K+-ATPase, euonymine is thought to trigger a conformational change that initiates a signaling cascade, often independent of significant changes in intracellular bulk ion concentrations. This signaling involves the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK pathway.

Furthermore, the initial signaling events can lead to the production of reactive oxygen species (ROS) from the mitochondria. The combination of these signaling events ultimately results in an increase in intracellular calcium concentration ([Ca2+]i). This elevation in intracellular calcium is a key factor in the cardiotonic effects of cardiac glycosides and can influence a variety of other cellular processes.

References

- 1. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traditional uses, botany, phytochemistry, pharmacology, separation and analysis technologies of Euonymus alatus (Thunb.) Siebold: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Euonymine: A Technical Guide to Its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid of significant interest within the scientific community due to its potential therapeutic applications, including anti-HIV and P-glycoprotein inhibitory effects.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its extraction, purification, formulation, and the development of effective drug delivery systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics and solubility of Euonymine, details relevant experimental protocols, and presents logical workflows and potential signaling pathways in a clear, structured format.

Physicochemical Properties

Table 1: Physicochemical Properties of Euonymine

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₇NO₁₈ | [2] |

| Molecular Weight | 805.78 g/mol | [2] |

| Appearance | Solid | MedChemExpress |

| CAS Number | 33458-82-1 | [2] |

| Melting Point | Not reported in the literature. Many complex alkaloids decompose before melting. | |

| Boiling Point | Not reported in the literature. Likely to decompose at high temperatures. | |

| Thermal Stability | No specific data on the decomposition temperature of Euonymine is available. However, pyridine alkaloids, in general, exhibit varying degrees of thermal stability.[3] |

Solubility Profile

The solubility of Euonymine is a critical parameter for its handling and biological testing. Based on available data, it is soluble in some organic solvents but has limited aqueous solubility.

Table 2: Solubility of Euonymine in Various Solvents

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Methanol | 0.76 mg/mL (requires sonication and warming) | Soluble | MedChemExpress |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | |

| Ethanol | Data not available | Sparingly soluble to insoluble (inferred from general alkaloid properties) | |

| Acetone | Data not available | Sparingly soluble to insoluble (inferred from general alkaloid properties) | |

| Chloroform | Data not available | Sparingly soluble to insoluble (inferred from general alkaloid properties) | |

| Water | Data not available | Insoluble (inferred from general alkaloid properties) |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Euonymine in a specific solvent.

Materials:

-

Euonymine (solid)

-

Solvent of interest (e.g., DMSO, Methanol, Water)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities, temperature-controlled

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid Euonymine to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the sample to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Euonymine in the diluted solution using a validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Isolation and Characterization of Euonymine from a Natural Source

The following is a generalized workflow for the isolation and characterization of a pyridine alkaloid like Euonymine from a plant source.

Signaling Pathway

Euonymine has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). Alkaloids can inhibit P-gp through various mechanisms. The following diagram illustrates a generalized signaling pathway for P-gp inhibition by alkaloids, which may be relevant to the mechanism of action of Euonymine.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties and solubility of Euonymine. While foundational data such as molecular formula and weight are well-established, further experimental investigation is required to determine its thermal stability and to quantify its solubility in a broader range of pharmaceutically relevant solvents. The provided experimental protocols and workflows offer a starting point for researchers to systematically characterize this promising natural product. The elucidation of its precise mechanism of action, particularly its interaction with P-glycoprotein, will be crucial for its future development as a therapeutic agent.

References

An In-depth Technical Guide to Euonymine and the Dihydro-β-agarofuran Family of Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euonymine, a complex sesquiterpenoid alkaloid, stands as a prominent member of the expansive dihydro-β-agarofuran family, a diverse class of natural products primarily found in the Celastraceae plant family. These compounds are characterized by a conserved tricyclic dihydro-β-agarofuran core, which is often heavily oxygenated and esterified, leading to a vast array of structurally diverse molecules. The significant biological activities exhibited by this family, including anti-HIV, P-glycoprotein inhibition, and neuroprotective effects, have garnered considerable interest from the scientific community, positioning them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of Euonymine and its relationship to the dihydro-β-agarofuran family, with a focus on their biosynthesis, key enzymatic players, regulatory pathways, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in medicinal chemistry and pharmacology.

The Dihydro-β-agarofuran Core and the Emergence of Euonymine

The fundamental building block of this family is the dihydro-β-agarofuran skeleton, a tricyclic sesquiterpenoid structure. The immense diversity within this family arises from the varied oxygenation and esterification patterns adorning this core. Euonymine represents one of the most complex examples, featuring multiple acetyl groups and a distinctive macrocyclic bridge formed by a substituted pyridine (B92270) dicarboxylic acid. Euonymine shares its core structure with euonyminol, the most hydroxylated member of the dihydro-β-agarofuran family[1][2]. The intricate stereochemistry and dense functionalization of Euonymine have made it a formidable challenge for total synthesis, a feat that has been achieved through innovative synthetic strategies[1][2].

Biosynthesis of the Dihydro-β-agarofuran Scaffold

The biosynthesis of the dihydro-β-agarofuran core follows the general pathway for sesquiterpenoid synthesis, commencing with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants synthesize IPP and DMAPP through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. These pathways provide the fundamental building blocks for all isoprenoids, including the sesquiterpenoids of the dihydro-β-agarofuran family.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS). FPP serves as the direct precursor for the biosynthesis of all sesquiterpenes.

Cyclization by Dihydro-β-agarofuran Synthase

The defining step in the biosynthesis of this family is the cyclization of the linear FPP molecule into the characteristic tricyclic dihydro-β-agarofuran skeleton. This complex transformation is catalyzed by a specific class of enzymes known as terpene synthases, in this case, a putative dihydro-β-agarofuran synthase. While the general mechanism is understood to involve a series of carbocation-mediated cyclizations and rearrangements, the specific enzyme responsible for this transformation in Euonymus or Tripterygium species has yet to be fully characterized.

Tailoring Enzymes: The Architects of Diversity

Following the formation of the core dihydro-β-agarofuran scaffold, a suite of "tailoring" enzymes modifies the structure, leading to the vast chemical diversity observed in this family. These modifications are crucial for the diverse biological activities of these compounds.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450s are a superfamily of heme-containing enzymes that play a critical role in the oxidation of the dihydro-β-agarofuran core. They introduce hydroxyl groups at various positions on the scaffold, a key step in increasing the polarity and providing sites for further modification. The genome of Tripterygium wilfordii, a known producer of complex dihydro-β-agarofurans, has been sequenced, revealing several candidate P450 genes potentially involved in this process[3].

Acetyltransferases

The high degree of acetylation is a hallmark of many bioactive dihydro-β-agarofurans, including Euonymine. Acetyltransferases are responsible for transferring acetyl groups from acetyl-CoA to the hydroxylated scaffold. A specific diacylglycerol acetyltransferase (DAcT) has been isolated from Euonymus europaeus and has been shown to be involved in the production of acetylated triacylglycerols. While this enzyme acts on a different substrate, its presence in Euonymus suggests that related acetyltransferases are responsible for the acetylation of the dihydro-β-agarofuran core. Another diacylglycerol acetyltransferase from Euonymus alatus has also been characterized.

Regulatory Network: The Jasmonate Signaling Pathway

The production of dihydro-β-agarofuran sesquiterpenoids is often induced as a defense mechanism in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in orchestrating this response.

Jasmonic Acid as a Key Signaling Molecule

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that accumulate upon stress. They act as signaling molecules that trigger a cascade of transcriptional changes, leading to the production of various secondary metabolites, including terpenoids.

Transcription Factors in the Jasmonate Cascade

The jasmonate signal is perceived by a receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepression allows for the activation of various transcription factors, including those from the bHLH, MYB, and AP2/ERF families. A class I TGA transcription factor, TwTGA1, has been identified in Tripterygium wilfordii and shown to modulate the biosynthesis of sesquiterpene pyridine alkaloids in response to MeJA treatment, indicating its role in regulating the final steps of the biosynthesis of complex dihydro-β-agarofurans.

Quantitative Bioactivity Data

The dihydro-β-agarofuran family exhibits a wide range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anti-HIV and P-glycoprotein Inhibitory Activity

| Compound | Activity | IC50 / EC50 / Ki | Reference |

| Euonymine | Anti-HIV | - | |

| Euonymine | P-glycoprotein Inhibitory | - | |

| Dihydro-β-agarofuran Sesquiterpenes | P-glycoprotein Modulation | Ki down to 0.24 ± 0.01 µM |

Table 2: Neuroprotective and Anti-inflammatory Activity

| Compound | Activity | Concentration / IC50 | Reference |

| Tripterester D | Neuroprotective | Moderate activity at 12.5 µM | |

| Tripterfordin A | Anti-inflammatory (NO inhibition) | IC50 = 11.9 µM | |

| Tripterfordin D | Anti-inflammatory (NO inhibition) | IC50 = 25.3 µM | |

| Tripterfordin I | Anti-inflammatory (NO inhibition) | IC50 = 15.6 µM | |

| Tripterfordin J | Anti-inflammatory (NO inhibition) | IC50 = 31.0 µM | |

| Tripterfordin M | Anti-inflammatory (NO inhibition) | IC50 = 28.7 µM | |

| Dihydro-β-agarofuran 3 | Acetylcholinesterase Inhibition | IC50 = 26.0 ± 0.02 µM | |

| Dihydro-β-agarofuran 4 | Acetylcholinesterase Inhibition | IC50 = 17.0 ± 0.016 µM |

Table 3: Cytotoxic and Multidrug Resistance Reversal Activity

| Compound | Cell Line | Activity | IC50 / Fold Reversal | Reference |

| Various Dihydro-β-agarofurans | - | Cytotoxicity, MDR Reversal | - |

Experimental Protocols

Isolation and Characterization of Biosynthetic Genes

A common workflow for identifying and characterizing genes involved in the biosynthesis of dihydro-β-agarofurans is as follows:

Figure 1: Workflow for gene discovery and functional characterization.

-

Transcriptome Sequencing: RNA is extracted from the plant tissue of interest (e.g., roots or leaves of Euonymus or Tripterygium species, potentially treated with MeJA to induce gene expression) and sequenced using next-generation sequencing technologies.

-

Candidate Gene Identification: The transcriptome data is assembled and searched for sequences with homology to known terpene synthases, cytochrome P450s, and acetyltransferases.

-

Gene Cloning: Full-length candidate genes are amplified from cDNA using polymerase chain reaction (PCR) and cloned into an appropriate expression vector.

-

Heterologous Expression: The cloned gene is expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

-

Enzyme Assays: The expressed protein is purified and its enzymatic activity is tested by providing the appropriate substrate (e.g., FPP for a terpene synthase, a hydroxylated dihydro-β-agarofuran for a P450 or acetyltransferase).

-

Product Identification: The products of the enzymatic reaction are identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization of Jasmonate-Responsive Transcription Factors

Figure 2: Workflow for transcription factor characterization.

-

Yeast One-Hybrid (Y1H) Screening: A Y1H library is screened using the promoter of a biosynthetic gene as bait to identify interacting transcription factors.

-

Quantitative Real-Time PCR (qRT-PCR): The expression of the candidate transcription factor gene is quantified in response to MeJA treatment to confirm its inducibility.

-

Transient Expression Assays: The transcription factor is transiently overexpressed or silenced in plant protoplasts or leaves, and the effect on the expression of target biosynthetic genes is measured.

-

Stable Transformation: Transgenic plants with stable overexpression or silencing of the transcription factor are generated to study the long-term effects on the metabolome.

-

Metabolite Analysis: The levels of dihydro-β-agarofuran sesquiterpenoids are quantified in the transgenic plants to confirm the regulatory role of the transcription factor.

Signaling Pathways

The biosynthesis of Euonymine and related dihydro-β-agarofurans is tightly regulated by a complex signaling network, with the jasmonate pathway at its core.

Figure 3: Jasmonate signaling pathway leading to dihydro-β-agarofuran biosynthesis.

Future Outlook

The field of Euonymine and dihydro-β-agarofuran research is poised for significant advancements. The complete elucidation of the biosynthetic pathway, including the identification and characterization of all the involved enzymes and regulatory factors, will open up avenues for the biotechnological production of these valuable compounds. Metabolic engineering approaches in microbial or plant systems could provide a sustainable and scalable source of Euonymine and its analogs for further pharmacological evaluation and development. Furthermore, a deeper understanding of the structure-activity relationships within this family will guide the semi-synthesis of novel derivatives with improved therapeutic properties. The continued exploration of the vast chemical space of the dihydro-β-agarofuran family holds great promise for the discovery of new lead compounds for the treatment of a wide range of diseases.

References

- 1. Overexpression of diacylglycerol acetyltransferase from Euonymus europaeus in Yarrowia lipolytica leads to the production of single-cell oil enriched with 3-acetyl-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A class I TGA transcription factor from Tripterygium wilfordii Hook.f. modulates the biosynthesis of secondary metabolites in both native and heterologous hosts [agris.fao.org]

- 3. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Euonymine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known biological targets of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to facilitate further investigation into the therapeutic potential of this natural compound.

Core Biological Activities: Anti-HIV and P-glycoprotein Inhibition

Current research has identified two primary biological activities of Euonymine: the inhibition of Human Immunodeficiency Virus (HIV) replication and the modulation of P-glycoprotein (P-gp) activity, a key protein involved in multidrug resistance.

Anti-HIV Activity

Euonymine has demonstrated significant anti-HIV activity. Quantitative analysis has established its efficacy in inhibiting viral replication.

Table 1: Quantitative Data for Anti-HIV Activity of Euonymine

| Compound | Cell Line | EC50 Value (µg/mL) | Cytotoxicity (CC50) | Therapeutic Index (TI = CC50/EC50) | Reference |

| Euonymine | H9 Lymphocytes | <0.1 - 1.0 | Not Reported | Not Reported | [1] |

The EC50 value, representing the concentration of Euonymine required to inhibit 50% of viral replication, is reported to be in the sub-micromolar to low micromolar range, highlighting its potency.[1]

P-glycoprotein (P-gp) Inhibition

Euonymine is also recognized for its ability to inhibit P-glycoprotein (ABCB1), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. While the P-gp inhibitory effects of Euonymine are documented, specific quantitative data such as IC50 values are not yet available in the public domain. However, related sesquiterpene alkaloids have been shown to modulate P-gp function.

Experimental Protocols

Understanding the methodologies used to determine these biological activities is crucial for replicating and expanding upon existing research.

Anti-HIV-1 Replication Assay (p24 Antigen-Based)

This assay quantifies the extent of HIV-1 replication in a cell culture by measuring the concentration of the viral p24 capsid protein.

Principle: The amount of p24 antigen in the supernatant of cultured cells is directly proportional to the level of viral replication. A decrease in p24 levels in the presence of an inhibitor indicates antiviral activity.

General Protocol:

-

Cell Culture: Human T-lymphocyte cell lines (e.g., H9) are cultured under standard conditions.

-

Infection: Cells are infected with a known titer of HIV-1.

-

Treatment: Immediately after infection, the cells are treated with various concentrations of Euonymine. A control group with no treatment and a positive control with a known anti-HIV drug (e.g., AZT) are included.

-

Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 7 days).

-

Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial p24 Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of p24 inhibition against the log of Euonymine concentration and fitting the data to a dose-response curve.

Workflow Diagram:

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay assesses the ability of a compound to inhibit the efflux function of P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Principle: In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an increase in intracellular Rhodamine 123 and a corresponding increase in fluorescence.

General Protocol:

-

Cell Culture: A cell line overexpressing P-gp (e.g., a multidrug-resistant cancer cell line) and a corresponding parental (sensitive) cell line are cultured.

-

Compound Incubation: Cells are pre-incubated with various concentrations of Euonymine or a known P-gp inhibitor (positive control, e.g., verapamil).

-

Substrate Loading: Rhodamine 123 is added to the cells and incubated to allow for uptake and efflux.

-

Washing: Cells are washed with ice-cold buffer to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: The increase in fluorescence in the presence of Euonymine is used to determine its P-gp inhibitory activity. An IC50 value can be calculated by plotting the percentage of inhibition against the log of Euonymine concentration.

Workflow Diagram:

Signaling Pathways

HIV-1 Replication Cycle

Euonymine's anti-HIV activity is predicated on the inhibition of one or more stages of the viral replication cycle. Understanding this cycle is fundamental to elucidating its precise mechanism of action.

P-glycoprotein Efflux and its Regulation

P-glycoprotein is a key component of cellular defense, and its activity is regulated by various signaling pathways. Inhibition of these pathways can lead to a reversal of multidrug resistance.

Future Directions

The potent anti-HIV and potential P-glycoprotein inhibitory activities of Euonymine warrant further investigation. Future research should focus on:

-

Precise Target Identification: Elucidating the specific viral or host cell targets of Euonymine in the HIV replication cycle.

-

Quantitative P-gp Inhibition: Determining the IC50 value of Euonymine for P-gp inhibition and characterizing its mechanism of interaction (e.g., competitive, non-competitive, or allosteric).

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of Euonymine in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Euonymine analogs to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

This technical guide serves as a foundational resource for the scientific community to build upon the current understanding of Euonymine and to accelerate the exploration of its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Euonymine from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] It is primarily isolated from plants of the Euonymus genus within the Celastraceae family. This compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] The inhibition of P-gp is a particularly promising area of research as it has the potential to overcome multidrug resistance (MDR) in cancer chemotherapy. This document provides a comprehensive overview of the protocols for the extraction and purification of euonymine from plant material, tailored for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Parameters for Euonymine Extraction

The following table summarizes key quantitative data for the extraction and purification of euonymine. These values are compiled from general alkaloid and sesquiterpenoid extraction protocols and should be optimized for specific laboratory conditions and plant material.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Plant Material | Seeds of Euonymus europaeus | - | Dried and finely powdered. |

| Extraction Solvent | 70% Aqueous Ethanol (B145695) | v/v | Methanol can also be used as an alternative. |

| Solid-to-Solvent Ratio | 1:10 to 1:20 | w/v | A higher ratio may improve extraction efficiency. |

| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | - | Maceration or Soxhlet extraction can also be employed. |

| UAE Frequency | 20-40 | kHz | |

| UAE Temperature | 40-50 | °C | To prevent thermal degradation of the target compound. |

| Extraction Time | 30-60 | minutes | Per extraction cycle. |

| Number of Extractions | 2-3 | cycles | To ensure exhaustive extraction. |

| Purification | |||

| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | - | For column chromatography. |

| Mobile Phase (Eluent) | Gradient of Hexane (B92381):Ethyl Acetate (B1210297) or Dichloromethane (B109758):Methanol | - | The polarity should be gradually increased. |

| Elution Monitoring | Thin Layer Chromatography (TLC) | - | To identify fractions containing euonymine. |

| Expected Yield | Variable | mg/g | Yield is dependent on the plant source, age, and extraction efficiency. |

Experimental Protocols

Protocol 1: Extraction of Euonymine from Euonymus europaeus Seeds

This protocol details the extraction of a crude alkaloid fraction containing euonymine from the seeds of Euonymus europaeus.

Materials and Equipment:

-

Dried seeds of Euonymus europaeus

-

Grinder or mill

-

Ultrasonic bath or probe sonicator

-

70% Ethanol (v/v)

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Preparation of Plant Material:

-

Thoroughly dry the seeds of Euonymus europaeus at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grind the dried seeds into a fine powder using a mechanical grinder or mill. A smaller particle size increases the surface area for extraction.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh the powdered plant material and place it in a suitable vessel (e.g., a large beaker or flask).

-

Add 70% aqueous ethanol at a solid-to-solvent ratio of 1:15 (w/v).

-

Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

-

Perform the extraction at a frequency of 40 kHz and a temperature of 45°C for 45 minutes.

-

After the first extraction cycle, separate the extract from the plant residue by filtration under vacuum.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates from all three extraction cycles.

-

-

Concentration of the Crude Extract:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will remove the ethanol.

-

The resulting aqueous concentrate can be further dried using a lyophilizer to obtain a powdered crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Redissolve the crude extract in 5% hydrochloric acid (HCl).

-

Wash the acidic solution with a non-polar solvent such as hexane or diethyl ether to remove non-basic compounds (e.g., fats and some terpenoids). Discard the organic phase.

-

Basify the aqueous solution to a pH of 9-10 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Extract the basified aqueous solution multiple times with a solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

-

Combine the organic layers containing the free base alkaloids.

-

Wash the combined organic phase with distilled water to remove any remaining base.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then evaporate the solvent to dryness to yield the enriched alkaloid fraction.

-

Protocol 2: Purification of Euonymine by Column Chromatography

This protocol describes the isolation of euonymine from the enriched alkaloid fraction using silica gel column chromatography.

Materials and Equipment:

-

Enriched alkaloid fraction from Protocol 1

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Elution solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and visualization reagent (e.g., Dragendorff's reagent for alkaloids)

-

Fraction collector and collection tubes

-

Rotary evaporator

Procedure:

-

Preparation of the Column:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a high hexane/low ethyl acetate mixture).

-

Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and equilibrate with the mobile phase.

-

-

Sample Loading:

-

Dissolve a small amount of the enriched alkaloid fraction in a minimal volume of the initial mobile phase.

-

Alternatively, for samples not readily soluble, use the dry loading method: adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin the elution with the least polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

-

Collect the eluate in small fractions using a fraction collector or manually in test tubes.

-

-

Monitoring by Thin Layer Chromatography (TLC):

-

Monitor the separation process by spotting small aliquots of the collected fractions onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system.

-

Visualize the spots under UV light and/or by spraying with a suitable visualizing agent (e.g., Dragendorff's reagent, which gives an orange-brown spot with alkaloids).

-

Combine the fractions that show a spot corresponding to the Rf value of pure euonymine (if a standard is available) or fractions with a similar TLC profile.

-

-

Isolation of Pure Euonymine:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified euonymine.

-

The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

-

Mandatory Visualizations

Experimental Workflow

References

Total Synthesis of Euonymine: An Application of the Diels-Alder Reaction

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Euonymine (B13332915), a complex sesquiterpenoid alkaloid, and its analogs have garnered significant interest due to their potent biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The intricate molecular architecture of euonymine, characterized by a dense array of stereocenters and oxygenation, presents a formidable challenge in synthetic organic chemistry. This application note details a robust and efficient total synthesis of euonymine, highlighting a key strategic Diels-Alder reaction for the construction of the core bicyclic system. The protocol described herein is based on the successful total synthesis reported by Wang et al., providing a comprehensive guide for researchers in the field of natural product synthesis and medicinal chemistry.[1][2]

Introduction

The total synthesis of complex natural products like euonymine is a critical endeavor that not only provides access to significant quantities of the molecule for further biological evaluation but also drives the development of new synthetic methodologies. The euonymine core is a highly oxygenated dihydro-β-agarofuran sesquiterpenoid. A key challenge in its synthesis is the stereocontrolled construction of its ABC-ring system. The strategy outlined in this document employs a convergent approach, where a pivotal Diels-Alder reaction is utilized to forge the B-ring, setting the stage for subsequent ring closures to complete the tricyclic core.[1]

Retrosynthetic Analysis

The retrosynthetic analysis for euonymine reveals a strategic disconnection of the macrocyclic lactone bridge and the simplification of the core structure. The ABC-ring system is disconnected to reveal a key cyclohexene (B86901) intermediate, which is the product of a Diels-Alder reaction. This cycloaddition approach allows for the efficient and stereoselective formation of multiple stereocenters in a single step. The diene and dienophile precursors are envisioned to be derived from readily available chiral starting materials, such as (R)-glycerol acetonide.

Experimental Protocols

Synthesis of the Dienophile

The synthesis of the dienophile commences from commercially available (R)-glycerol acetonide. The synthetic sequence involves a series of standard organic transformations to introduce the required functionality for the Diels-Alder reaction.

Synthesis of the Diene

The diene component is prepared from a suitable precursor, often involving functional group manipulations to generate the reactive 1,3-diene system.

Key Experiment: Et3N-Accelerated Diels-Alder Reaction

This protocol details the crucial cycloaddition step for the formation of the B-ring of the euonymine core.

Materials:

-

Diene precursor

-

Dienophile precursor

-

Triethylamine (B128534) (Et3N)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

To a solution of the dienophile in the chosen anhydrous solvent under an inert atmosphere, add the diene.

-

Add triethylamine (Et3N) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Characterization of the Diels-Alder Adduct:

The structure and stereochemistry of the cycloadduct are confirmed by comprehensive spectroscopic analysis, including:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

FT-IR: To identify characteristic functional groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

X-ray Crystallography: To unambiguously determine the relative and absolute stereochemistry (if a suitable crystal is obtained).

Elaboration of the ABC-Ring System

Following the successful Diels-Alder reaction, the resulting cycloadduct undergoes a series of transformations to construct the remaining A and C rings of the euonymine core. These steps typically include:

-

Intramolecular Iodoetherification: To form the C-ring.

-

Ring-Closing Metathesis: To construct the A-ring.

-

Functional Group Manipulations: A series of oxidations, reductions, and protecting group strategies to install the remaining functionalities of the euonymine molecule.

Data Presentation

| Step No. | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Dienophile Synthesis | (R)-glycerol acetonide, multi-step | - |

| 2 | Diene Synthesis | multi-step | - |

| 3 | Diels-Alder Reaction | Diene, Dienophile, Et3N, Solvent | Reported as efficient |

| 4 | C-Ring Formation | Iodoetherification | - |

| 5 | A-Ring Formation | Ring-Closing Metathesis | - |

| 6 | Final Steps | Deprotection, Acylation, Macrolactonization | - |

Note: Specific yields for each step are detailed in the primary literature and its supporting information. The term "efficient" is used here as reported in the abstracts of the source material.

Visualizations

Logical Workflow of Euonymine Total Synthesis

Caption: Overall synthetic workflow for the total synthesis of Euonymine.

Key Diels-Alder Reaction

Caption: The key Et3N-accelerated Diels-Alder cycloaddition step.

Note: The images in the DOT script are placeholders and would be replaced with the actual chemical structures of the diene, dienophile, and the Diels-Alder adduct in a practical application.

Conclusion

This application note has outlined a strategic and efficient total synthesis of euonymine, leveraging a key Diels-Alder reaction for the construction of the core carbocyclic framework. The detailed protocols and workflow provide a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The successful execution of this synthesis underscores the power of strategic bond disconnections and the utility of classic reactions in solving contemporary synthetic challenges.

References

Application Notes and Protocols: Asymmetric Synthesis Strategies for the Euonymine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex, highly oxygenated sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products.[1][2] Isolated from plants of the Celastraceae family, Euonymine and its congeners have attracted significant attention from the scientific community due to their intricate molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The core structure, euonyminol, features a dense array of eleven contiguous stereocenters and nine oxygen functionalities, presenting a formidable challenge for chemical synthesis.[1]

The development of asymmetric strategies to access the enantiopure Euonymine core is crucial for the synthesis of these alkaloids and their analogues, enabling further investigation into their therapeutic potential. This document outlines key asymmetric synthesis strategies that have been successfully employed to construct the euonyminol core, providing detailed insights into the methodologies, quantitative data, and logical workflows.

Strategy 1: Enantioselective Total Synthesis via a Diels-Alder Reaction and Ring-Closing Metathesis Approach (Inoue et al., 2021)

This strategy commences from a readily available chiral building block, (R)-glycerol acetonide, to establish the initial stereochemistry, which is then propagated through a series of substrate-controlled stereoselective reactions. The synthesis is characterized by the sequential construction of the B, C, and A rings of the tricyclic core.

Key Features:

-

B-Ring Formation: An Et3N-accelerated Diels-Alder reaction is employed to construct the B-ring.

-

C-Ring Formation: The tetrahydrofuran (B95107) C-ring is forged via an intramolecular iodoetherification.

-

A-Ring Formation: The A-ring is assembled using a ring-closing olefin metathesis reaction.

-

Stereocontrol: The synthesis relies on a series of substrate-controlled stereoselective carbon-carbon and carbon-oxygen bond formations to install the ten stereocenters of the core.

Quantitative Data Summary

| Step | Reaction Type | Key Reagents | Yield (%) | Diastereoselectivity |

| B-Ring Construction | Diels-Alder Reaction | Et3N | N/A | N/A |

| C-Ring Construction | Intramolecular Iodoetherification | N/A | N/A | N/A |

| A-Ring Construction | Ring-Closing Olefin Metathesis | N/A | N/A | N/A |

| Macrocycle Formation | Site-selective Bis-esterification | N/A | N/A | N/A |

| Final Stereocenter Setup | [3+2]-Cycloaddition & Desulfurization | N/A | N/A | N/A |

Note: Specific yields and diastereoselectivity ratios for individual steps are not fully detailed in the provided abstracts. The overall synthesis was achieved in 29 steps for Euonymine.

Experimental Protocols (Summarized)

1. B-Ring Formation (Diels-Alder Reaction): A solution of the diene and dienophile in a suitable solvent is treated with triethylamine (B128534) (Et3N) to accelerate the [4+2] cycloaddition, leading to the formation of the B-ring with defined stereochemistry.

2. C-Ring Formation (Intramolecular Iodoetherification): The substrate containing a strategically placed hydroxyl group and an alkene is treated with an iodine source (e.g., I2) and a base (e.g., NaHCO3) to induce an intramolecular cyclization, forming the tetrahydrofuran C-ring.

3. A-Ring Formation (Ring-Closing Olefin Metathesis): A diene precursor is dissolved in an appropriate solvent (e.g., CH2Cl2) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the ring-closing metathesis reaction, thereby constructing the A-ring.

Synthetic Workflow

References

Application Notes and Protocols: In Vitro Anti-HIV Assay for Euonymine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex sesquiterpenoid polyol ester isolated from certain plant species, has been identified as a compound with potential anti-HIV activity.[1] These application notes provide a detailed protocol for the in vitro evaluation of Euonymine's efficacy against the Human Immunodeficiency Virus (HIV). The described assays are designed to determine the concentration-dependent inhibitory effect of Euonymine on HIV replication in a cell-based model and to assess its cytotoxicity, which is crucial for determining its therapeutic index.

The primary method outlined here utilizes the MT-4 human T-cell line, which is highly susceptible to HIV infection and exhibits a pronounced cytopathic effect upon infection.[2][3][4] Viral replication is quantified by measuring the level of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[5] Additionally, a cytotoxicity assay is included to evaluate the effect of Euonymine on the host cells.

Data Presentation

The quantitative data obtained from the anti-HIV and cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Anti-HIV Activity of Euonymine against HIV-1 in MT-4 Cells